3-(1,3-dimethylazetidin-3-yl)phenol
Description
Structure
3D Structure
Properties
CAS No. |
19832-27-0 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-(1,3-dimethylazetidin-3-yl)phenol |
InChI |
InChI=1S/C11H15NO/c1-11(7-12(2)8-11)9-4-3-5-10(13)6-9/h3-6,13H,7-8H2,1-2H3 |
InChI Key |
KEYPQTMTBMALPJ-UHFFFAOYSA-N |
SMILES |
CC1(CN(C1)C)C2=CC(=CC=C2)O |
Canonical SMILES |
CC1(CN(C1)C)C2=CC(=CC=C2)O |
Other CAS No. |
19832-27-0 |
Synonyms |
m-(1,3-Dimethyl-3-azetidinyl)phenol |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 1,3 Dimethylazetidin 3 Yl Phenol and Its Analogs
Retrosynthetic Analysis and Strategic Design of 3-(1,3-dimethylazetidin-3-yl)phenol Synthesis
A retrosynthetic analysis of this compound reveals several potential disconnection points, guiding the strategic design of its synthesis. The primary bond for disconnection is the C-C bond between the azetidine (B1206935) ring and the phenol (B47542) ring. This leads to two key synthons: a 1,3-dimethylazetidin-3-yl cation or an equivalent electrophilic species, and a phenoxide nucleophile.
An alternative strategy involves the formation of the azetidine ring as a final step, starting from a precursor already containing the substituted phenyl group. This approach would involve the cyclization of a suitably functionalized aminopropanol (B1366323) derivative.
The chosen strategy will largely depend on the availability of starting materials, the desired efficiency, and the scalability of the synthesis. For the purpose of this discussion, we will focus on the convergent approach involving the coupling of a pre-formed azetidine precursor with a phenolic component.
Key Synthetic Pathways and Reaction Sequences for this compound Core Structure
The construction of the target molecule can be logically divided into the synthesis of the 1,3-dimethylazetidine core and its subsequent coupling to the phenol ring.
The synthesis of 1,3-disubstituted azetidines can be achieved through various methods. A prominent approach involves the cyclization of 2-substituted-1,3-propanediols. acs.orgnih.govorganic-chemistry.org In the context of our target molecule, a key intermediate would be 2-methyl-1,3-propanediol (B1210203).
A plausible synthetic route is outlined below:
Activation of the Diol: 2-methyl-1,3-propanediol is treated with a sulfonylating agent, such as trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) or p-toluenesulfonyl chloride (TsCl), in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA) to form the corresponding bis-sulfonate ester in situ. organic-chemistry.org
Cyclization with Methylamine (B109427): The activated diol then reacts with methylamine in a one-pot procedure to yield 1,3-dimethylazetidine. acs.orgnih.gov This double alkylation of the primary amine leads to the formation of the strained four-membered ring.
An alternative approach could involve the synthesis of 3-methylazetidin-3-ol, which can then be N-methylated. However, the direct construction of the 1,3-dimethylated ring is often more efficient.
Table 1: Proposed Reaction Conditions for the Synthesis of 1,3-dimethylazetidine
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2-methyl-1,3-propanediol, Trifluoromethanesulfonic anhydride | Diisopropylethylamine | Dichloromethane | -78 to 0 | - |
| 2 | in situ generated bis-triflate, Methylamine | - | Dichloromethane | 0 to rt | 75-85 |
Note: This is a proposed synthesis based on analogous reactions. Yields are estimated.
With the 1,3-dimethylazetidine core in hand, the next critical step is its coupling to a phenol ring. A direct Friedel-Crafts type alkylation of phenol with an activated 3-hydroxy-1,3-dimethylazetidine is a potential route. However, controlling regioselectivity (ortho vs. meta vs. para) can be challenging.
A more controlled approach involves the use of an organometallic reagent derived from a protected bromophenol. For the synthesis of the meta-substituted target, 3-bromophenol (B21344) would be the starting material.
Protection of the Phenolic Hydroxyl: The hydroxyl group of 3-bromophenol is protected with a suitable protecting group, such as a benzyl (B1604629) ether or a silyl (B83357) ether, to prevent its interference in subsequent steps.
Metal-Halogen Exchange: The protected 3-bromophenol undergoes a metal-halogen exchange, typically with n-butyllithium or Grignard reagent formation.
Nucleophilic Addition: The resulting aryllithium or Grignard reagent is then added to a suitable electrophilic azetidine precursor, such as 1,3-dimethylazetidin-3-one. The synthesis of azetidin-3-ones has been reported and can be adapted for this purpose.
Deprotection: The final step involves the removal of the protecting group from the phenol to yield this compound.
An iron-catalyzed alkylation of thiols with azetidin-3-ols has been reported, suggesting the possibility of a similar reaction with phenols, potentially proceeding through an azetidine carbocation intermediate. acs.org
Table 2: Proposed Coupling Strategy for this compound
| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Conditions |
|---|---|---|---|---|---|
| 1 | 3-Bromophenol | Benzyl bromide | K₂CO₃ | Acetone | Reflux |
| 2 | 1-(Benzyloxy)-3-bromobenzene | n-Butyllithium | - | THF | -78 °C |
| 3 | 3-(Benzyloxy)phenyllithium | 1,3-Dimethylazetidin-3-one | - | THF | -78 °C to rt |
| 4 | 3-(3-(Benzyloxy)phenyl)-1,3-dimethylazetidin-3-ol | H₂, Pd/C | - | Methanol | rt |
Note: This represents a plausible, multi-step synthetic sequence.
Stereoselective Synthesis Approaches for this compound Derivatives
The target molecule, this compound, is achiral. However, the introduction of additional substituents on the azetidine or phenol rings could create stereocenters. For instance, the synthesis of chiral derivatives would require stereoselective methods.
If a chiral center were present at the 3-position of the azetidine ring, its stereoselective construction could be approached in several ways:
Use of Chiral Starting Materials: Starting from a chiral pool material, such as a chiral 2-substituted-1,3-propanediol, would lead to an enantiomerically enriched azetidine.
Asymmetric Catalysis: The development of an asymmetric catalyst for the coupling reaction or for the formation of the azetidine ring itself would be a more elegant approach. For example, a chiral Lewis acid could be employed to catalyze the addition of the organometallic phenol derivative to the azetidin-3-one.
Chiral Resolution: A racemic mixture of a chiral derivative could be resolved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound is crucial for developing sustainable research and production methods. Key areas for improvement include:
Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. One-pot reactions, such as the proposed synthesis of the azetidine ring, contribute to higher atom economy. acs.orgnih.govorganic-chemistry.org
Use of Safer Solvents: Replacing hazardous solvents with greener alternatives. For instance, exploring the use of bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) could be considered. tandfonline.com The use of ionic liquids or deep eutectic solvents could also offer environmentally benign reaction media. acs.org
Catalysis: Employing catalytic reagents in place of stoichiometric ones reduces waste. The potential use of an iron catalyst for the coupling step is an example of this principle. acs.org Microwave-assisted synthesis could also be explored to reduce reaction times and energy consumption. organic-chemistry.org
Renewable Feedstocks: While not immediately apparent for this specific molecule, future research could investigate the use of bio-derived starting materials for the synthesis of the core fragments.
Challenges and Innovations in the Scalable Synthesis of this compound for Research Use
Scaling up the synthesis of this compound from milligram to gram or kilogram quantities for extensive research presents several challenges:
Handling of Hazardous Reagents: The use of pyrophoric reagents like n-butyllithium and potentially toxic intermediates requires specialized equipment and handling procedures, which can be challenging on a larger scale.
Purification: Chromatographic purification, while effective at the lab scale, can be cumbersome and costly for large-scale production. Developing methods that allow for crystallization or distillation of the final product or key intermediates would be a significant advantage.
Reaction Control: Exothermic reactions, such as the formation of the Grignard or aryllithium reagent, require careful temperature control to ensure safety and prevent side reactions on a larger scale.
Cost of Goods: The cost of starting materials, reagents, and solvents can become a significant factor in scalable synthesis.
Innovations to address these challenges include:
Flow Chemistry: Performing reactions in a continuous flow reactor can offer better control over reaction parameters, improve safety, and facilitate scalability.
Process Optimization: A thorough investigation of reaction parameters (temperature, concentration, reaction time) can lead to improved yields and reduced byproduct formation, simplifying purification.
Telescoping Reactions: Combining multiple synthetic steps into a single, continuous process without isolating intermediates can significantly improve efficiency and reduce waste.
Elucidation of Structure Activity Relationships Sar for 3 1,3 Dimethylazetidin 3 Yl Phenol Derivatives
Methodologies for SAR Studies of 3-(1,3-dimethylazetidin-3-yl)phenol Analogs
To systematically explore the SAR of this compound, a multi-faceted approach combining chemical synthesis and biological screening is employed.
The foundation of any SAR study is the creation of a library of chemical analogs where specific parts of the lead molecule are systematically varied. The synthesis of such a library for this compound would involve several strategic chemical modifications.
Synthesis of the Core Scaffold: The synthesis of the azetidine (B1206935) ring is a challenging step due to its inherent ring strain. medwinpublishers.com A general approach could involve the cyclization of a 1,3-difunctionalized propane (B168953) derivative. For instance, reacting 1,3-dichloro-2-methyl-2-(3-methoxyphenyl)propane with methylamine (B109427) would form the N-methyl azetidine ring, followed by demethylation of the methoxy (B1213986) group to reveal the final phenol (B47542). Alternative routes include the intramolecular cyclization of γ-amino alcohols or the expansion of aziridine (B145994) rings. organic-chemistry.orgarkat-usa.org
Analog Design: A library of analogs would be designed to probe the importance of each part of the molecule. This involves:
Azetidine Ring N-Substituent Variation: Replacing the N-methyl group with other alkyl groups (ethyl, propyl, cyclopropylmethyl), a hydrogen atom (N-desmethyl analog), or acyl groups to modulate basicity and lipophilicity. rsc.org
Azetidine Ring C3-Substituent Variation: Replacing the C3-methyl group with other small alkyl groups or a hydrogen atom to explore steric effects around the quaternary center.
Phenolic Hydroxyl Modification: Converting the hydroxyl group to its corresponding methyl ether, acetate (B1210297) ester, or other bioisosteres to evaluate the role of the hydrogen-bonding acidic proton. pjmhsonline.comnih.gov
Aromatic Ring Substitution: Introducing various substituents (e.g., halogens, methyl, methoxy) at the ortho-, meta-, and para-positions of the phenyl ring to alter electronic properties and steric bulk. nih.gov
These synthetic efforts would produce a diverse set of molecules, allowing for a comprehensive evaluation of the SAR.
Once a library of analogs is synthesized, high-throughput screening (HTS) is used to rapidly assess their biological activity against a specific target. bmglabtech.com HTS leverages automation, robotics, and sensitive detection methods to test thousands of compounds in a short period. wikipedia.org
The process for screening this compound derivatives typically involves:
Compound Library Management: The synthesized analogs are dissolved, typically in DMSO, and formatted into microtiter plates (e.g., 96- or 384-well plates). nih.gov
Assay Development: A robust and sensitive assay is developed based on the biological target of interest. For example, if the target is a G-protein coupled receptor (GPCR), a radioligand binding assay might be used to measure the ability of the analogs to displace a known radioactive ligand. creative-biogene.comeurofinsdiscovery.com If the target is an enzyme, a fluorescence-based assay could measure the inhibition of substrate turnover.
Automated Screening: Robotic systems perform the repetitive tasks of adding reagents, compounds, and cells or membranes to the assay plates, followed by incubation and signal detection with a plate reader. bmglabtech.comox.ac.uk
Data Analysis and Hit Identification: The large volume of data is analyzed to identify "hits"—compounds that show significant activity in the assay. A common metric for assay quality is the Z'-factor, which ensures the screen can reliably distinguish active from inactive compounds. nih.gov Hits from this primary screen are then selected for more detailed follow-up studies. ox.ac.uk
Impact of Substituent Variations on the Azetidine Ring of this compound
The azetidine ring and its substituents are critical components of the scaffold, influencing both the molecule's three-dimensional shape and its physicochemical properties.
The N-Substituent: The nitrogen atom in the azetidine ring is basic and is expected to be protonated at physiological pH. This positive charge is often crucial for forming an ionic bond with an acidic residue (e.g., aspartic acid) in a receptor binding pocket, a common feature in ligands for aminergic GPCRs. nih.gov
Basicity: The nature of the N-substituent directly impacts the nitrogen's basicity. The basicity of cyclic amines is influenced by the degree of pyramidalization around the nitrogen atom rather than simply ring strain. nih.gov Replacing the N-methyl group with larger alkyl groups can slightly increase basicity, while replacing it with an acyl group would significantly decrease basicity, likely abolishing activity if a positive charge is required.
Steric Bulk: The size of the N-substituent is critical. In many receptor systems, such as cholinergic receptors, increasing the size of the N-alkyl groups beyond methyl often leads to a sharp decrease in activity due to steric clashes within the binding site. cutm.ac.inpharmacy180.com
The C3-Methyl Group: This group locks the stereochemistry at the C3 position and provides a specific three-dimensional profile. Altering or removing this group would directly impact how the molecule is presented to its biological target. Its presence creates a quaternary carbon, which can orient the phenyl ring in a fixed, and potentially favorable, conformation for binding.
An illustrative SAR table for azetidine ring modifications is presented below.
| Compound | R1 (N-substituent) | R2 (C3-substituent) | Hypothetical Target Binding (Ki, nM) |
| Parent | -CH₃ | -CH₃ | 10 |
| Analog 1 | -H | -CH₃ | 50 |
| Analog 2 | -CH₂CH₃ | -CH₃ | 25 |
| Analog 3 | -CH₂-cPr | -CH₃ | 8 |
| Analog 4 | -COCH₃ | -CH₃ | >10,000 |
| Analog 5 | -CH₃ | -H | 150 |
Table 1: Illustrative SAR data for modifications to the azetidine ring of this compound. Ki values are hypothetical.
Influence of Modifications to the Phenolic Moiety of this compound
The Phenolic Hydroxyl Group: The -OH group is a versatile hydrogen bond donor and acceptor. This feature is essential for the activity of many classes of drugs, including opioid receptor ligands, where it often interacts with a conserved histidine residue in the binding pocket. nih.govnih.gov
Etherification/Esterification: Replacing the hydroxyl hydrogen with a methyl group (forming a methoxy ether) or an acetyl group (forming an acetate ester) removes the hydrogen bond donating ability. This modification often leads to a significant loss of potency, confirming the importance of the -OH group as a hydrogen bond donor. pjmhsonline.compjmhsonline.com
Bioisosteric Replacement: To improve metabolic stability and other pharmacokinetic properties, the phenol group can be replaced with bioisosteres—other functional groups that mimic its acidic and hydrogen-bonding properties. biologyinsights.comnih.gov Common phenol bioisosteres include acidic heterocycles like 1H-tetrazoles or hydroxytriazoles. biologyinsights.comnih.gov
Substituents on the Aromatic Ring: Adding substituents to the phenyl ring can modulate activity by altering lipophilicity, electronic distribution, and steric profile. For example, adding an electron-withdrawing group like chlorine could lower the pKa of the phenol, making it a stronger hydrogen bond donor but potentially altering its interaction with hydrophobic pockets. Adding a bulky group could create steric hindrance, preventing optimal binding. csic.es
Identification of Key Pharmacophoric Elements within the this compound Scaffold
A pharmacophore model is an abstract representation of the key molecular features necessary for biological activity. For this compound, a likely pharmacophore model would consist of:
A Positive Ionizable (PI) / Cationic Feature: Located on the azetidine nitrogen, which is protonated at physiological pH.
A Hydrogen Bond Donor (HBD): The hydroxyl group on the phenol.
An Aromatic Ring (AR) / Hydrophobic Feature: The phenyl ring itself, which can engage in π-π stacking or hydrophobic interactions.
These features must be arranged in a specific three-dimensional geometry for optimal interaction with a biological target. Computational modeling can be used to generate and refine such a pharmacophore hypothesis based on a set of active analogs. chemisgroup.usresearchgate.net The distances and angles between these pharmacophoric points are critical for defining the precise requirements for binding.
Correlation of Structural Features with in vitro Biological Target Interactions of this compound Analogs
The ultimate goal of SAR studies is to correlate specific structural changes with their effects on in vitro biological activity, typically measured as binding affinity (Ki) or functional potency (IC50 or EC50) at a specific target. researchgate.net For a hypothetical GPCR target, the following correlations could be anticipated:
The Cationic Amine: The high affinity of the parent compound would likely depend on the ionic interaction of the protonated azetidine nitrogen. Analogs lacking a basic nitrogen (e.g., N-acyl derivatives) or where the nitrogen is replaced would be expected to have dramatically lower affinity.
The Phenolic Hydroxyl: Removal of the hydrogen bond-donating capability by converting the phenol to an ether would likely result in a significant loss of affinity, suggesting this interaction is a primary determinant of binding.
Stereochemistry and Conformation: The rigid azetidine ring and the C3-methyl group constrain the molecule's conformation, positioning the phenyl ring and the nitrogen atom in a defined spatial relationship. This pre-organization can reduce the entropic penalty of binding, leading to higher affinity.
The following table provides an illustrative summary of how structural changes might correlate with in vitro activity at a hypothetical receptor.
| Compound | Modification from Parent Scaffold | Key Structural Feature Altered | Hypothetical Binding Affinity (Ki, nM) |
| Parent | None | Baseline | 10 |
| Analog 1 | N-demethylation (-H instead of -CH₃) | Basicity, Sterics | 50 |
| Analog 4 | N-acetylation (-COCH₃) | Basicity (removed) | >10,000 |
| Analog 6 | O-methylation (-OCH₃) | H-bond donor (removed) | 850 |
| Analog 7 | 4'-Chloro substitution on phenyl ring | Electronics, Lipophilicity | 15 |
| Analog 8 | 2'-Methyl substitution on phenyl ring | Steric hindrance | 200 |
Table 2: Illustrative correlation of structural features with hypothetical in vitro binding affinity for this compound analogs.
Through this iterative process of design, synthesis, and testing, a detailed understanding of the structure-activity relationships for the this compound scaffold can be developed, guiding the rational design of more potent and selective therapeutic agents.
Mechanistic Investigations of 3 1,3 Dimethylazetidin 3 Yl Phenol at the Molecular and Cellular Level Preclinical Focus
Target Identification and Validation Strategies for 3-(1,3-dimethylazetidin-3-yl)phenol
The initial step in characterizing a novel compound involves identifying its biological targets. This is crucial for understanding its potential therapeutic applications and mechanism of action.
Molecular Interaction Studies of this compound
Once a primary target is identified, more detailed studies are conducted to characterize the precise nature of the molecular interaction.
Binding Kinetics and Thermodynamics of this compound-Target Interactions
These studies provide information on the rate of binding (kon) and dissociation (koff) of the compound to its target, as well as the thermodynamic forces driving the interaction.
Research Findings: There is no available information regarding the binding kinetics or thermodynamics of this compound with any biological target.
Allosteric Modulation by this compound
Allosteric modulators bind to a site on a receptor or enzyme that is different from the primary (orthosteric) binding site, thereby altering the target's activity.
Research Findings: No studies have been published that investigate the potential allosteric modulatory effects of this compound.
Cellular Pathway Modulation by this compound in vitro
To understand the functional consequences of target engagement within a cellular context, in vitro assays are used to measure the compound's effect on specific signaling pathways.
Research Findings: No data from in vitro studies on the modulation of cellular pathways by this compound have been reported. This includes a lack of information on its effects on second messenger systems (e.g., cAMP, Ca2+), protein phosphorylation cascades (e.g., MAPK/ERK pathway), or gene expression.
Intracellular Signaling Cascades Influenced by this compound
There is currently no available research detailing the specific intracellular signaling cascades modulated by This compound . Phenolic compounds, as a broad class, are known to interact with a variety of signaling pathways. nih.govresearchgate.net For example, they can influence pathways related to inflammation and oxidative stress, such as those involving nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPKs), and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov
The presence of the nitrogen-containing azetidine (B1206935) ring in This compound introduces structural motifs often found in compounds targeting the central nervous system (CNS). For instance, the core structure shares similarities with scaffolds investigated as acetylcholinesterase (AChE) inhibitors, a key target in Alzheimer's disease research. mdpi.comnih.govnih.gov Inhibition of AChE leads to increased levels of the neurotransmitter acetylcholine (B1216132), thereby modulating cholinergic signaling.
To determine the actual intracellular signaling effects of This compound , a series of targeted molecular assays would be required. These could include:
Kinase Profiling Assays: To screen for inhibitory or activating effects against a broad panel of protein kinases.
Reporter Gene Assays: To measure the activation or repression of specific transcription factors like NF-κB or AP-1.
Western Blot Analysis: To quantify changes in the phosphorylation status of key signaling proteins (e.g., Akt, ERK, JNK) in response to compound treatment.
Calcium Imaging Studies: To assess whether the compound modulates intracellular calcium levels, a critical second messenger.
Without such experimental data, any discussion of the specific signaling pathways affected by This compound remains speculative.
Cellular Phenotypic Screening of this compound Activity
Cellular phenotypic screening is a powerful, unbiased approach to discover the biological effects of a compound without a preconceived hypothesis about its molecular target. This strategy is particularly valuable for novel chemical entities like This compound , for which no primary target has been identified.
A hypothetical phenotypic screening cascade for this compound could involve a multi-tiered approach, starting with broad, high-content imaging assays and progressing to more specific functional readouts.
Table 1: Hypothetical Phenotypic Screening Cascade for this compound
| Tier | Assay Type | Cell Model(s) | Key Phenotypes Measured | Potential Therapeutic Area Indicated |
| 1 | High-Content Cellular Imaging | Human cancer cell lines (e.g., MCF-7, A549), primary neurons, immortalized fibroblasts | Cell viability, nuclear morphology, mitochondrial mass, cytoskeletal organization, neurite outgrowth | Oncology, Neurodegeneration |
| 2 | Functional Phenotypic Assays | Lipopolysaccharide (LPS)-stimulated macrophages, co-cultures of neurons and astrocytes | Cytokine secretion (e.g., TNF-α, IL-6), neurite dynamics, synaptic protein expression | Inflammation, Neuroinflammation |
| 3 | Disease-Specific Model Assays | Amyloid-beta (Aβ)-treated neuronal cells, organoid models of disease | Aβ-induced cytotoxicity, tau phosphorylation, synaptic dysfunction | Alzheimer's Disease |
This tiered approach allows for the efficient identification of a compound's most prominent cellular effects, which can then guide more detailed mechanistic studies to identify the underlying molecular targets. Currently, there are no published results from such phenotypic screens for This compound .
Preclinical in vivo Target Engagement Studies for this compound (Methodological Considerations Only)
Once a molecular target is hypothesized or identified from in vitro studies, in vivo target engagement studies are crucial to confirm that the compound interacts with its intended target in a living organism. These studies are essential for bridging the gap between in vitro potency and in vivo efficacy. Methodological considerations for a novel CNS-penetrant compound like This compound would include several advanced techniques.
A primary challenge for any CNS-targeted therapeutic is its ability to cross the blood-brain barrier (BBB). nih.gov Therefore, initial studies would need to confirm the brain penetration of the compound. In vivo methods to assess unbound brain exposure are critical for optimizing CNS drug candidates. mdpi.com
Methodologies to directly or indirectly measure target engagement in the CNS include:
Positron Emission Tomography (PET) Imaging: This non-invasive technique can be used if a suitable radiolabeled version of This compound or a competing radioligand for its target can be developed. The displacement of the radioligand by the unlabeled compound provides a quantitative measure of target occupancy in the brain. nih.gov
Pharmacological MRI (phMRI): This functional neuroimaging method measures changes in brain activity patterns, such as blood oxygenation level-dependent (BOLD) signals or cerebral blood volume, following the administration of a compound. criver.com It can provide spatial and temporal information about the compound's effects on neural circuits, serving as an indirect measure of target engagement. criver.com
Ex Vivo Autoradiography or Ligand Binding Assays: In this approach, animals are dosed with the compound, and after a specific time, brain tissue is collected. The occupancy of the target receptor or enzyme can then be measured by incubating brain slices with a radiolabeled ligand.
Biomarker Analysis: Target engagement can also be assessed by measuring changes in downstream biomarkers in the brain or cerebrospinal fluid (CSF). For example, if This compound were to inhibit a specific kinase, the phosphorylation of a known substrate of that kinase could be measured in brain tissue lysates from treated animals. nih.gov Similarly, if it were an AChE inhibitor, changes in acetylcholine levels in brain microdialysates could be monitored.
The selection of the most appropriate method would depend on the nature of the identified target and the availability of specific tools and reagents.
Advanced Analytical Techniques for the Research Oriented Characterization and Quantification of 3 1,3 Dimethylazetidin 3 Yl Phenol
Spectroscopic Methodologies for Structural Elucidation of 3-(1,3-dimethylazetidin-3-yl)phenol and its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for unambiguous structural assignment.
¹H NMR Spectroscopy: This technique would provide information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons of the phenol (B47542) ring, the methylene protons of the azetidine (B1206935) ring, and the two methyl groups (N-CH₃ and the C3-CH₃). The splitting patterns (multiplicity) and coupling constants (J-values) would help establish the substitution pattern on the aromatic ring and the connectivity within the azetidine ring.
¹³C NMR Spectroscopy: A ¹³C NMR spectrum would reveal the number of chemically distinct carbon atoms in the molecule. Key signals would include those for the quaternary carbon of the azetidine ring attached to the phenol group, the aromatic carbons (with the carbon bearing the hydroxyl group being significantly deshielded), the azetidine methylene carbons, and the two methyl carbons.
2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy) would confirm proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with their directly attached carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for establishing long-range (2-3 bond) correlations, for instance, between the azetidine protons and the aromatic carbons, confirming the connection between the two ring systems.
Hypothetical ¹H NMR Data Table
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH | 6.7 - 7.3 | Multiplet |
| Phenolic OH | 4.5 - 6.0 (broad) | Singlet |
| Azetidine CH₂ | 3.0 - 4.0 | Multiplet |
| N-CH₃ | 2.3 - 2.8 | Singlet |
| C3-CH₃ | 1.4 - 1.8 | Singlet |
Mass Spectrometry (MS) Applications in Research
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution analyzer (such as TOF or Orbitrap) would be used to determine the exact mass of the molecular ion. This allows for the calculation of the elemental formula (e.g., C₁₁H₁₅NO), confirming that the correct atoms are present in the correct numbers. For this compound, analysis would likely be performed in positive ion mode, detecting the protonated molecule [M+H]⁺.
Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a fragmentation pattern can be generated. The fragmentation would likely involve cleavage of the bond between the azetidine and phenol rings, loss of the methyl groups, and fragmentation of the azetidine ring itself. Analyzing these fragments helps to confirm the connectivity of the molecule.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
These spectroscopic techniques provide information about the functional groups present in a molecule and its electronic properties.
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the phenolic hydroxyl group. C-H stretching vibrations for the aromatic ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches for the azetidine and methyl groups would be just below 3000 cm⁻¹. Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region. A C-N stretching vibration for the tertiary amine in the azetidine ring would be expected in the 1000-1250 cm⁻¹ range.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The phenolic chromophore would give rise to characteristic absorption bands in the UV region. Phenol itself typically shows absorptions around 270 nm. The substitution on the phenol ring by the azetidine group would be expected to cause a slight shift in the maximum absorption wavelength (λmax). This technique is particularly useful for quantitative analysis due to the relationship between absorbance and concentration (Beer-Lambert Law).
Chromatographic Separations and Purity Assessment of this compound for Research
Chromatographic techniques are essential for separating the target compound from reaction byproducts, starting materials, and other impurities, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the premier technique for the purity assessment of non-volatile or thermally sensitive compounds like phenols.
Reversed-Phase HPLC: This would be the most common mode for analysis. A C18 or C8 stationary phase (column) would be used with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure the phenolic hydroxyl and tertiary amine are in a consistent protonation state for sharp, symmetrical peaks. A gradient elution, where the proportion of organic solvent is increased over time, would likely be employed to ensure the elution of all components in a reasonable time.
Detection: A Diode Array Detector (DAD) or UV detector would be the standard choice, monitoring at a wavelength where the phenol absorbs, such as 270-280 nm. Purity would be assessed by the percentage of the total peak area that corresponds to the main compound peak.
Typical HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Column Temp. | 30 °C |
Gas Chromatography (GC)
GC can be used for the analysis of phenols, although they sometimes exhibit poor peak shape due to their polarity and hydrogen-bonding capability. Derivatization is often employed to improve chromatographic performance.
Direct Analysis: For direct analysis, a polar capillary column (e.g., a "WAX" or phenyl-substituted column) would be necessary to handle the polar nature of the phenol and amine. The injector and detector temperatures would need to be high enough to ensure volatilization without degradation.
Derivatization: To improve volatility and reduce peak tailing, the phenolic hydroxyl group can be derivatized. A common method is silylation, reacting the compound with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the -OH group to a less polar -OSi(CH₃)₃ group. The resulting derivative can then be analyzed on a standard non-polar GC column (e.g., DB-5 or HP-5ms).
Detection: A Flame Ionization Detector (FID) provides a general response for organic compounds, while a Mass Spectrometer (GC-MS) offers both quantification and structural confirmation based on the fragmentation pattern of the analyte.
Quantitative Analytical Methods for this compound in in vitro Biological Matrices
Detailed, publicly available research outlining specific quantitative analytical methods for this compound in in vitro biological matrices is not readily found in current scientific literature. However, based on the general principles of analyzing small molecule phenolic compounds and azetidine derivatives in biological samples, several advanced analytical techniques would be applicable for its quantification.
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are the gold-standard techniques for the sensitive and selective quantification of small molecules in complex matrices. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the most suitable approach. This technique offers high selectivity by monitoring specific precursor-to-product ion transitions, minimizing interference from other components in the biological matrix.
The development of such a method would involve several key steps:
Sample Preparation: Extraction of this compound from the in vitro biological matrix (e.g., cell lysates, microsomal fractions, or plasma) is a critical first step. This could be achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction. The choice of method would depend on the specific matrix and the physicochemical properties of the analyte.
Chromatographic Separation: A reversed-phase HPLC or UHPLC column would likely be used to separate the analyte from other components. The mobile phase would typically consist of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium acetate (B1210297) to improve peak shape and ionization efficiency.
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would provide the necessary sensitivity and selectivity for quantification. This involves optimizing the ionization source parameters (e.g., electrospray ionization) and collision energies to achieve the most intense and specific signal for the analyte and a suitable internal standard.
A hypothetical data table for a developed LC-MS/MS method for the quantification of this compound is presented below. It is important to note that this data is illustrative and not based on published experimental results for this specific compound.
| Parameter | Illustrative Value |
| Instrumentation | UHPLC system coupled to a triple quadrupole mass spectrometer |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | Specific m/z of precursor ion → specific m/z of product ion |
| Linear Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Chiral Resolution Techniques for Enantiomers of this compound (if applicable)
The stereochemistry of this compound is a critical consideration, as the 3-position of the azetidine ring is a stereocenter. This means the compound can exist as a pair of enantiomers. In pharmacological and biological studies, it is often crucial to separate and evaluate the individual enantiomers, as they may exhibit different biological activities and pharmacokinetic profiles.
While no specific methods for the chiral resolution of this compound have been reported in the literature, techniques commonly employed for the separation of enantiomers of related compounds would be applicable. Chiral chromatography is the most widely used and effective method for enantiomeric separation.
The primary approaches for chiral resolution of this compound would include:
Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of chiral compounds and would be a logical starting point for method development. The choice of mobile phase (normal-phase or reversed-phase) and additives can significantly influence the separation.
Supercritical Fluid Chromatography (SFC): Chiral SFC is an increasingly popular alternative to HPLC for enantiomeric separations. It often provides faster analysis times and higher efficiency. The mobile phase typically consists of supercritical carbon dioxide with a co-solvent such as methanol or ethanol.
Gas Chromatography (GC): Chiral GC can also be used for the separation of volatile and thermally stable enantiomers. This would likely require derivatization of the phenol group to increase volatility.
An illustrative data table for a potential chiral HPLC method for the separation of the enantiomers of this compound is provided below. This data is hypothetical and serves as an example of the parameters that would be defined in a developed method.
| Parameter | Illustrative Value |
| Instrumentation | HPLC system with a UV or circular dichroism detector |
| Chiral Stationary Phase (CSP) | Immobilized polysaccharide-based column (e.g., Chiralpak IA) |
| Column Dimensions | 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 270 nm |
| Resolution (Rs) | > 1.5 |
Preclinical Research Applications and Biological Characterization of 3 1,3 Dimethylazetidin 3 Yl Phenol Excluding Clinical Data and Safety Profiles
Development and Application of 3-(1,3-dimethylazetidin-3-yl)phenol as a Chemical Probe for Biological Systems
The development of a chemical probe involves synthesizing a molecule that can be used to study biological systems, often by interacting with a specific target like a protein. This process would typically involve the chemical synthesis of this compound, followed by purification and characterization to ensure its identity and purity. For it to be a useful probe, it would need to exhibit high selectivity and affinity for a particular biological target. There is currently no published research detailing the development or application of this compound for this purpose.
Investigation of Receptor Binding Profiles of this compound in Isolated Systems
Determining the receptor binding profile of a compound is a critical step in understanding its pharmacological effects. This is typically achieved through radioligand binding assays, where the compound of interest competes with a radioactively labeled ligand for binding to a specific receptor. These assays can determine the affinity (often expressed as Ki or IC50 values) of the compound for a wide range of receptors. However, no such binding data for this compound has been reported in the scientific literature.
Enzymatic Modulation Studies by this compound in vitro
In vitro enzymatic assays are used to assess whether a compound can inhibit or activate specific enzymes. These studies are fundamental in drug discovery, for example, in the development of enzyme inhibitors for various diseases. The process involves incubating the enzyme with its substrate and the test compound, and then measuring the rate of the enzymatic reaction. There is no available information on whether this compound has been screened for its ability to modulate any enzymatic activity.
Cell-Based Assay Development and Implementation for Characterizing this compound's Biological Activities
Cell-based assays provide a more physiologically relevant context to study the effects of a compound compared to isolated systems. nih.govnuvisan.com These assays can be used to investigate a compound's impact on various cellular processes, such as cell proliferation, cytotoxicity, signaling pathways, and gene expression. nih.gov While numerous types of cell-based assays exist, there are no published studies that have developed or implemented such assays to characterize the biological activities of this compound.
Pharmacological Characterization of this compound in Ex Vivo Tissue Preparations
Ex vivo studies use tissues that have been isolated from an organism to investigate the pharmacological effects of a compound in a more integrated biological system than in vitro assays. For instance, organ bath experiments can be used to study the effect of a compound on muscle contraction or relaxation in isolated tissues. No pharmacological characterization of this compound using ex vivo tissue preparations has been reported.
Interactions of this compound with Specific Biological Macromolecules
The interaction of a small molecule with biological macromolecules, such as proteins and nucleic acids, is fundamental to its mechanism of action. researchgate.net Techniques like isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and nuclear magnetic resonance (NMR) spectroscopy can be used to study these interactions and determine binding affinity, stoichiometry, and thermodynamics. There is a lack of data regarding the interaction of this compound with any specific biological macromolecules.
Future Research Directions and Unresolved Questions Regarding 3 1,3 Dimethylazetidin 3 Yl Phenol
Exploration of Novel Synthetic Pathways and Derivatives for 3-(1,3-dimethylazetidin-3-yl)phenol
There are currently no published novel synthetic pathways specifically for this compound. The development of such pathways would be a foundational step in enabling further research into this compound. Future work would likely involve multi-step synthetic strategies, potentially starting from commercially available azetidine (B1206935) or phenol (B47542) precursors. The creation of derivatives, where different functional groups are added to or substituted on the phenol ring or the azetidine moiety, would also be a critical area of exploration. This would allow for the systematic investigation of structure-activity relationships.
Opportunities for Developing Advanced Chemical Probes Based on this compound Scaffold
Given the lack of information on its biological activity, the development of chemical probes based on the this compound scaffold is a prospective but currently unrealized opportunity. A chemical probe is a small molecule used to study and manipulate a biological system. For this compound to be considered a viable scaffold for a chemical probe, its biological targets and mechanism of action would first need to be identified.
Identification of New Biological Targets and Pathways for this compound in vitro
The in vitro biological targets and pathways of this compound are unknown. Initial research would typically involve high-throughput screening against a panel of known biological targets, such as enzymes and receptors, to identify any potential interactions. Subsequent cell-based assays would then be necessary to understand its effects on cellular pathways.
Integration of this compound Research with Emerging Screening and Discovery Technologies
Should research into this compound commence, it would benefit from the integration of modern screening and discovery technologies. Techniques such as DNA-encoded library (DEL) screening, affinity-based proteomics, and computational modeling could accelerate the identification of its biological targets and the optimization of its structure for desired activities.
Remaining Challenges and Open Questions in Fundamental Academic Research on this compound
The primary challenge in the fundamental academic research of this compound is the current absence of any foundational studies. The most basic questions remain unanswered, including:
What are viable and efficient methods for its chemical synthesis?
What are its fundamental physicochemical properties (e.g., solubility, stability)?
Does it possess any significant biological activity?
What are its potential biological targets?
What is its mechanism of action at a molecular level?
Addressing these fundamental questions is a prerequisite for any further and more specialized research into this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(1,3-dimethylazetidin-3-yl)phenol, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation between azetidine derivatives and substituted phenols. For example, azetidin-3-ylmethanol derivatives can undergo nucleophilic substitution with halogenated phenols under basic conditions (e.g., DIPEA) in aprotic solvents like THF or DMF at controlled temperatures (−35°C to room temperature) to form the target compound . Yield optimization requires precise stoichiometry, solvent selection, and catalyst use. Reaction progress can be monitored via TLC or HPLC.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Analyze - and -NMR spectra to verify azetidine ring protons (δ 2.5–3.5 ppm) and phenol aromatic protons (δ 6.5–7.5 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., 179.25 g/mol for related azetidine-phenol derivatives) via ESI-MS .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What stability considerations are critical for handling this compound in experimental settings?
- Methodological Answer : The compound is sensitive to oxidation due to the phenol moiety. Store under inert gas (N/Ar) at −20°C in amber vials. Solubility varies: polar aprotic solvents (DMSO, DMF) are preferred for biological assays, while chloroform or ethyl acetate is used for organic reactions. Monitor degradation via UV-Vis spectroscopy (absorbance shifts >300 nm indicate oxidation) .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against specific biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to enzymes like cyclooxygenase-2 (COX-2) or kinases. Use PubChem-derived 3D structures (CID: 12125633 analogs) for ligand preparation and homology modeling for protein targets lacking crystallographic data . Validate predictions with in vitro assays (e.g., enzyme inhibition IC measurements) .
Q. What strategies resolve contradictory data in the compound’s reaction kinetics across different solvents?
- Methodological Answer : Systematically vary solvent polarity (e.g., using Kamlet-Taft parameters) to isolate dielectric effects on nucleophilic substitution rates. Compare kinetic profiles (via stopped-flow spectroscopy) in DMSO (polar aprotic) vs. ethanol (protic). Apply Eyring-Polanyi equations to calculate activation energy differences .
Q. How does the compound’s azetidine ring conformation influence its pharmacological properties?
- Methodological Answer : Conduct conformational analysis using DFT calculations (B3LYP/6-31G* basis set) to compare chair vs. boat azetidine ring forms. Correlate with bioavailability data (e.g., logP = 3.24 from experimental measurements ) and membrane permeability assays (Caco-2 cell models) .
Q. What experimental approaches validate the compound’s potential as a fluorescent probe or sensor?
- Methodological Answer : Test fluorescence emission spectra (λ = 280–320 nm) in varying pH buffers to identify Stokes shifts. Functionalize the phenol group with fluorophores (e.g., dansyl chloride) for enhanced quantum yield. Validate sensor utility via metal ion binding studies (e.g., fluorescence quenching with Cu) .
Q. How can researchers address batch-to-batch variability in impurity profiles during scale-up synthesis?
- Methodological Answer : Implement Quality-by-Design (QbD) principles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
